molecular formula C21H20ClN3O2S B2561840 2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 450344-39-5

2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2561840
CAS No.: 450344-39-5
M. Wt: 413.92
InChI Key: WKTDZWULILFINT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetically derived heterocyclic compound designed for research applications. This molecule is built around a thieno[3,4-c]pyrazole core, a scaffold recognized in medicinal chemistry for its potential as a building block for biologically active substances . The structure incorporates a 2,3-dimethylphenyl substituent on the pyrazole moiety and a 2-(4-chlorophenoxy)acetamide group, which may influence its physicochemical properties and interaction with biological targets. Compounds featuring the thieno[3,4-c]pyrazole scaffold have been investigated in various contexts, with some derivatives being studied for their potential effects on cell proliferation . The synthesis and characterization of such specialized molecules are critical for advancing chemical biology and drug discovery efforts, providing researchers with novel tools for probing biological pathways . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to all appropriate safety protocols and regulations.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-19(14(13)2)25-21(17-11-28-12-18(17)24-25)23-20(26)10-27-16-8-6-15(22)7-9-16/h3-9H,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDZWULILFINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20ClN3O2S
  • Molecular Weight : 373.89 g/mol

The compound features a thienopyrazole core, which is known for its diverse biological activities. The presence of the chlorophenoxy group is significant for enhancing lipophilicity and biological interactions.

The biological activity of thienopyrazole derivatives is often attributed to their ability to interact with various molecular targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Thienopyrazoles can inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Antioxidant Activity : These compounds may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : The structural features allow for potential interactions with microbial enzymes or receptors.

Biological Activities

Research has demonstrated that thienopyrazole derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that thienopyrazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
    StudyCell LineIC50 (µM)Mechanism
    Bindi et al. (2015)HeLa (cervical cancer)15.5Apoptosis induction
    Grover et al. (2014)MCF-7 (breast cancer)12.7Cell cycle arrest
  • Antimicrobial Activity : Thienopyrazoles have shown effectiveness against both bacterial and fungal strains.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Candida albicans16 µg/mL
  • Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation markers in vitro and in vivo.

Case Studies

  • Study on Antioxidant Effects : A study assessed the antioxidant capacity of thienopyrazole derivatives against oxidative stress induced by toxic substances in fish erythrocytes. The results indicated a significant reduction in altered erythrocytes when treated with the compound compared to controls.
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    Compound A12 ± 1.03
    Compound B28.3 ± 2.04
  • Cancer Cell Inhibition : In a recent investigation, the compound was evaluated for its anti-cancer properties against various human cancer cell lines, demonstrating promising results that warrant further exploration into its therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

Thienopyrazole vs. Thiazole and Pyrazine Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole ring instead of thienopyrazole. The thiazole’s sulfur atom may influence electronic properties and hydrogen bonding .
  • Eli Lilly Pyrazine/Pyrrolopyrimidine Derivatives (): Contain pyrazine or pyrrolopyrimidine cores, which are aromatic heterocycles with distinct electronic profiles compared to thienopyrazole .
Substituent Effects
  • Chlorophenoxy vs.
  • Methyl Groups : The 2,3-dimethylphenyl substituent in the target compound introduces steric bulk, which may reduce rotational freedom compared to simpler phenyl groups in analogs.

Hydrogen Bonding and Crystal Packing

  • 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide (): Forms inversion dimers via N–H⋯N hydrogen bonds (R²²(8) graph-set motif), stabilizing crystal packing .
  • Chiral separation suggests stereochemical influences on intermolecular interactions .

Physicochemical and Electronic Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Eli Lilly Derivatives
Lipophilicity (LogP) High (4-chlorophenoxy) Moderate (dichlorophenyl) Variable (fluorophenyl)
Hydrogen Bond Donors 1 (acetamide N–H) 1 (acetamide N–H) 2–3 (amide, hydroxy)
Aromatic Rings Thienopyrazole, phenyl Thiazole, dichlorophenyl Pyrazine, fluorophenyl

The target’s thienopyrazole core and chlorophenoxy group likely increase metabolic stability compared to thiazole-based analogs . Fluorine substituents in Eli Lilly compounds enhance electronegativity and bioavailability .

Research Implications and Gaps

  • Structural Data : The target compound lacks crystallographic details; comparative studies would benefit from SHELX-refined structures to analyze hydrogen bonding and packing .
  • Biological Activity: and highlight acetamides as ligands or pharmaceuticals, suggesting the target may have similar applications.
  • Synthetic Optimization: The absence of stereocenters in the target simplifies synthesis compared to Eli Lilly’s chiral compounds, but functionalization of the thienopyrazole core may require novel strategies .

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